molecular formula C5H10N2O2 B1628983 4-Aminopyrrolidine-2-carboxylic acid CAS No. 3285-76-5

4-Aminopyrrolidine-2-carboxylic acid

Cat. No. B1628983
CAS RN: 3285-76-5
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolidine-2-carboxylic acid is a natural product found in Ascochyta caulina with data available.

Scientific Research Applications

Catalytic Applications

  • Asymmetric Michael Additions of Ketones to Nitroalkenes : 4-Aminopyrrolidine-2-carboxylic acid derivatives, specifically homochiral methyl 4-aminopyrrolidine-2-carboxylates, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These derivatives are obtained from asymmetric cycloadditions and subsequent hydrogenation processes. Interestingly, they show opposite enantioselectivity compared to L-proline, another known catalyst for similar reactions (Ruiz-Olalla et al., 2015).

Synthetic Chemistry

  • Asymmetric Synthesis of Enantiomers : Efficient asymmetric syntheses of enantiomers of certain antibacterial agents using 4-aminopyrrolidine-2-carboxylic acid derivatives have been developed. The enantiomers display varying degrees of activity against aerobic and anaerobic bacteria, indicating the importance of stereochemistry in drug efficacy (Rosen et al., 1988).
  • Synthesis of Stereosiomers : 4-Aminopyrrolidine-2-carboxylic acid has been instrumental in the diastereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and related compounds. These syntheses are significant for developing compounds with precise stereoisomeric configurations (Bunnage et al., 2004).

Pharmaceutical Applications

  • Antibacterial Agent Synthesis : Research has been conducted on synthesizing and analyzing the properties of compounds with a 4-aminopyrrolidine structure for their antibacterial activities. These studies highlight the potential of 4-aminopyrrolidine-2-carboxylic acid derivatives in developing new antibacterial drugs (Egawa et al., 1984).

Neuroprotective Applications

  • Protective Against Excitotoxic Neuronal Death : A derivative of 4-aminopyrrolidine-2-carboxylic acid, specifically 2R,4R-APDC, has been identified as a potent and selective agonist of metabotropic glutamate receptors. It demonstrates neuroprotective qualities against excitotoxic degeneration, indicating its potential use in neuroprotective drugs (Battaglia et al., 1998).

Medicinal Chemistry

  • Synthesis of Dipeptidyl Peptidase IV Inhibitors : N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, derivatives of 4-aminopyrrolidine-2-carboxylic acid, are synthesized for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Analytical Applications

  • Derivatization for LC/ESI-MS/MS : Derivatives of 4-aminopyrrolidine-2-carboxylic acid, like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, are used as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry for sensitive detection and enantiomeric separation of chiral carboxylic acids (Ogawa et al., 2013).

properties

IUPAC Name

4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrrolidine-2-carboxylic acid

CAS RN

99146-69-7
Record name 4-Aminopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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